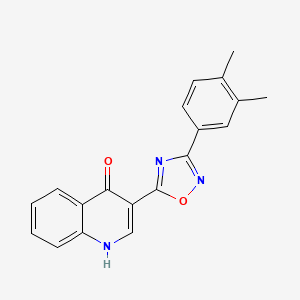

![molecular formula C21H21NO6 B2947750 ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 842962-47-4](/img/structure/B2947750.png)

ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

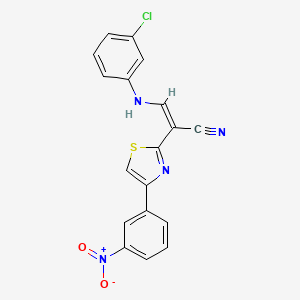

Ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound. It is a derivative of Ethyl 4-(dimethylamino)benzoate (Et-PABA), which is a hydrophilic polymer and is majorly used as a photo-initiator with a strong estrogenic activity. It finds application as an ultraviolet filter in sunscreens .

Mechanism of Action

Target of Action

It is known to be used as aphoto-initiator , which suggests that it may interact with light-sensitive molecules or pathways.

Mode of Action

As a photo-initiator, this compound likely absorbs light and undergoes a chemical reaction that generates reactive species. These species can then initiate a polymerization reaction or other light-sensitive processes .

Biochemical Pathways

Given its role as a photo-initiator, it may be involved in pathways related to light absorption and energy transfer .

Pharmacokinetics

Its solubility in organic solvents like chloroform and methanol suggests that it may have good bioavailability in systems where these solvents are present.

Result of Action

As a photo-initiator, it likely leads to the generation of reactive species that can initiate further chemical reactions .

Action Environment

Environmental factors such as light intensity and wavelength could significantly influence the action, efficacy, and stability of this compound, given its role as a photo-initiator . Other factors like temperature and solvent could also play a role .

Advantages and Limitations for Lab Experiments

Ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate offers several advantages for lab experiments, such as its high purity, stability, and ease of synthesis. However, this compound also has some limitations, such as its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate, including the development of more efficient synthesis methods, the identification of novel biological targets and mechanisms of action, and the evaluation of its safety and efficacy in preclinical and clinical studies. This compound also holds great potential for the design and synthesis of new compounds with improved pharmacological properties, such as increased potency, selectivity, and bioavailability.

Conclusion:

In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. This compound also offers several advantages for lab experiments, but also has some limitations that need to be addressed. Further research is needed to fully understand the biological effects and potential applications of this compound, and to develop new compounds with improved pharmacological properties.

Synthesis Methods

Ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate is synthesized through a multi-step process that involves the coupling of 4-hydroxybenzoic acid with 7-hydroxy-4H-chromen-4-one, followed by the reaction with N,N-dimethylformamide dimethyl acetal and ethyl chloroformate. The resulting product is then purified through column chromatography to obtain this compound in high purity.

Scientific Research Applications

Ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. In drug discovery, this compound has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties. In material science, this compound has been employed as a building block for the fabrication of functionalized materials, such as polymers and nanoparticles.

Safety and Hazards

properties

IUPAC Name |

ethyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-4-26-21(25)13-5-7-14(8-6-13)28-18-12-27-20-15(19(18)24)9-10-17(23)16(20)11-22(2)3/h5-10,12,23H,4,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJKGZIJDWLKDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2947671.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2947676.png)

![N-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2947677.png)

![2-(1,2-dimethylindol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2947681.png)

![6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamide](/img/structure/B2947682.png)

![(1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-((2-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2947688.png)